molecular formula C17H18N2O5 B4076282 N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide

N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide

Cat. No. B4076282
M. Wt: 330.33 g/mol
InChI Key: QXEASITUNIVRCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide, also known as DNP, is a chemical compound that has been widely used in scientific research. DNP is a yellow powder that is soluble in organic solvents such as ethanol and acetone. It has been used as a tool for studying mitochondrial function, energy metabolism, and thermogenesis.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide involves the uncoupling of oxidative phosphorylation in mitochondria. This compound acts as a protonophore, which means that it allows protons to leak across the mitochondrial membrane, bypassing the ATP synthase complex. This leads to a decrease in the proton gradient across the membrane, which in turn leads to a decrease in ATP synthesis and an increase in energy expenditure and heat production.
Biochemical and Physiological Effects:
This compound has been shown to increase energy expenditure and heat production in animals and humans. It has also been shown to improve insulin sensitivity and glucose tolerance in obese and diabetic individuals. However, this compound can also cause adverse effects such as hyperthermia, tachycardia, and even death at high doses.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide has been used as a tool for studying mitochondrial function, energy metabolism, and thermogenesis in various experimental models. It has the advantage of being a potent uncoupler of oxidative phosphorylation, which allows for the study of UCPs and other mitochondrial proteins. However, this compound also has limitations, such as its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide. One area of interest is the development of safer and more effective uncoupling agents for the treatment of obesity and metabolic disorders. Another area of interest is the study of the role of UCPs in aging and age-related diseases. Additionally, the use of this compound as a tool for studying mitochondrial dysfunction in various disease states, such as cancer and neurodegenerative diseases, is an area of ongoing research.
In conclusion, this compound is a chemical compound that has been widely used in scientific research to study mitochondrial function, energy metabolism, and thermogenesis. Its mechanism of action involves the uncoupling of oxidative phosphorylation, which leads to an increase in energy expenditure and heat production. While this compound has advantages as a research tool, it also has limitations and potential toxicity that must be carefully considered. Future research on this compound and related compounds may lead to new insights into the regulation of energy metabolism and the treatment of metabolic disorders.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide has been used in scientific research to study the mechanism of action of uncoupling proteins (UCPs) in mitochondria. UCPs are transport proteins that are involved in the regulation of energy metabolism and thermogenesis. This compound has been shown to uncouple oxidative phosphorylation, which leads to an increase in energy expenditure and heat production.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-11(12-4-6-13(7-5-12)19(21)22)17(20)18-15-9-8-14(23-2)10-16(15)24-3/h4-11H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEASITUNIVRCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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